2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Overview
Description
2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C14H7F2NO3 and a molecular weight of 275.2 g/mol, is known for its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds.
Cyclization: The formation of the acridine core structure is accomplished through cyclization reactions, often involving condensation of the fluorinated intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated derivatives .
Scientific Research Applications
2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological membranes and proteins, potentially disrupting cellular processes. The keto and carboxylic acid groups enable the compound to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Similar structure but lacks the fluorine atoms.
2,7-Difluoro-9-oxo-10H-acridine-4-carboxylic acid: Similar structure with slight variations in the acridine core.
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Different core structure but similar functional groups
Uniqueness
2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
2,7-difluoro-9-oxo-10H-acridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO3/c15-6-1-2-11-8(3-6)13(18)9-4-7(16)5-10(14(19)20)12(9)17-11/h1-5H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTFKUGXWOTYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C(N2)C(=CC(=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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